メタ-トポリン

概要

説明

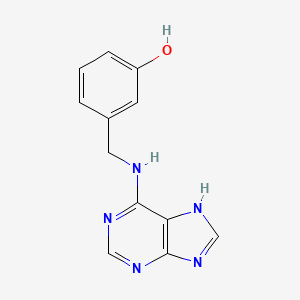

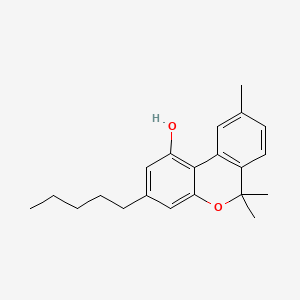

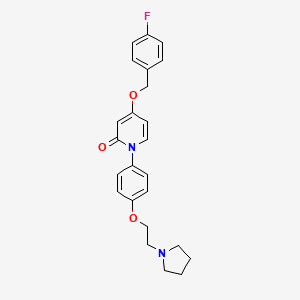

Meta-Topolin, chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. It was first isolated from the leaves of the poplar tree. The name “topolin” is derived from “topol,” the Czech word for poplar. Meta-Topolin has gained significant attention in plant biotechnology and agriculture due to its high activity and effectiveness in promoting plant growth and development .

科学的研究の応用

Meta-Topolin has a wide range of applications in scientific research, including:

Plant Biotechnology: Used as a growth regulator to promote shoot regeneration, delay senescence, and prevent shoot-tip necrosis

Agriculture: Enhances micropropagation and acclimatization of tissue culture-raised plants.

Medicine: Potential applications in regenerative medicine due to its ability to promote cell division and differentiation.

Chemistry: Used as a precursor for synthesizing various aromatic cytokinin derivatives.

作用機序

Meta-Topolin exerts its effects through cytokinin signaling pathways. It interacts with cytokinin-sensitive histidine kinases, leading to a multistep phosphorelay cascade that regulates various developmental processes in plants . The key molecular targets include:

Histidine Kinases: CRE1/AHK4 receptors

Response Regulators: Involved in the transduction of cytokinin signals

生化学分析

Biochemical Properties

Meta-topolin plays a vital role in biochemical reactions, particularly in plant tissue culture. It interacts with various enzymes, proteins, and other biomolecules to regulate growth and development. One of the key enzymes that meta-topolin interacts with is cytokinin oxidase/dehydrogenase, which is responsible for the degradation of cytokinins. Meta-topolin’s resistance to this enzyme enhances its stability and prolongs its activity in plant tissues . Additionally, meta-topolin interacts with cytokinin receptors, such as histidine kinase receptors, to initiate signal transduction pathways that promote cell division and differentiation .

Cellular Effects

Meta-topolin exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes shoot proliferation, enhances rooting, and improves overall plant health. Meta-topolin influences cell signaling pathways by binding to cytokinin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and cellular metabolism . This compound also affects the expression of genes involved in cell division, differentiation, and stress responses, thereby enhancing the plant’s ability to adapt to environmental changes .

Molecular Mechanism

The molecular mechanism of meta-topolin involves its interaction with cytokinin receptors and subsequent activation of signal transduction pathways. Meta-topolin binds to histidine kinase receptors, leading to the phosphorylation of downstream proteins and activation of transcription factors . These transcription factors regulate the expression of genes involved in cell division, differentiation, and stress responses. Meta-topolin also inhibits the activity of cytokinin oxidase/dehydrogenase, thereby increasing the levels of active cytokinins in plant tissues . This dual mechanism of action enhances the overall effectiveness of meta-topolin in promoting plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meta-topolin change over time. Meta-topolin is relatively stable and resistant to degradation, which allows it to maintain its activity for extended periods . Prolonged exposure to meta-topolin can lead to the accumulation of secondary metabolites and potential cytotoxic effects in plant tissues . Long-term studies have shown that meta-topolin can improve shoot proliferation and rooting in various plant species, but its effects may diminish over time due to the development of resistance or adaptation mechanisms .

Dosage Effects in Animal Models

The effects of meta-topolin vary with different dosages in animal models. At low doses, meta-topolin promotes cell division and differentiation, leading to enhanced growth and development . At high doses, meta-topolin can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of meta-topolin is required to achieve optimal growth-promoting effects, while higher concentrations may lead to adverse effects . It is essential to determine the appropriate dosage for each specific application to maximize the benefits of meta-topolin while minimizing potential toxicity.

Metabolic Pathways

Meta-topolin is involved in various metabolic pathways in plant tissues. It interacts with enzymes such as cytokinin oxidase/dehydrogenase, which regulates the levels of active cytokinins . Meta-topolin also affects the metabolic flux of secondary metabolites, leading to the accumulation of compounds that enhance plant growth and stress tolerance . Additionally, meta-topolin influences the levels of metabolites involved in energy production and cellular respiration, thereby improving overall metabolic efficiency in plant cells .

Transport and Distribution

Meta-topolin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by cytokinin transporters, which facilitate its movement to target tissues . Meta-topolin can also bind to specific proteins that regulate its localization and accumulation within cells . This targeted transport and distribution ensure that meta-topolin reaches the appropriate cellular compartments to exert its effects on growth and development.

Subcellular Localization

The subcellular localization of meta-topolin plays a crucial role in its activity and function. Meta-topolin is primarily localized in the cytoplasm and nucleus of plant cells, where it interacts with cytokinin receptors and transcription factors . It can also be transported to specific organelles, such as chloroplasts and mitochondria, where it influences energy production and metabolic processes . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of meta-topolin, ensuring its precise function in different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Meta-Topolin involves the nucleophilic substitution of 6-chloropurine with 3-hydroxybenzylamine under alkaline conditions. This reaction typically uses an excess of the appropriate amine or the addition of trimethylamine to facilitate the substitution . The reaction conditions include:

Temperature: Approximately 140°C

Reaction Time: 16 hours

Yield: Approximately 40-60%

Industrial Production Methods: Industrial production of Meta-Topolin follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 6-chloropurine and 3-hydroxybenzylamine

Catalysts: Trimethylamine or other suitable bases

Conditions: Controlled temperature and pressure to optimize yield and purity

化学反応の分析

Meta-Topolin undergoes various chemical reactions, including:

Oxidation: Meta-Topolin can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert Meta-Topolin to its corresponding amines.

Substitution: Meta-Topolin can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

Oxidation Products: Quinones

Reduction Products: Amines

Substitution Products: Alkylated or acylated derivatives

類似化合物との比較

Meta-Topolin is compared with other similar compounds, such as:

N6-Benzyladenine (BA): While BA is effective, it often results in hyperhydricity and poor rooting.

Methoxy-Topolins: These are derivatives of Meta-Topolin with methoxy groups, offering similar but slightly varied biological activities.

List of Similar Compounds:

- N6-Benzyladenine

- Zeatin

- Ortho-Topolin

- Para-Topolin

- Methoxy-Topolins

Meta-Topolin stands out due to its high activity, stability, and effectiveness in promoting plant growth and development, making it a valuable tool in plant biotechnology and agriculture.

特性

IUPAC Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468557 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75737-38-1 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meta-Topolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?

A1: Meta-topolin (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]

Q2: What are the primary effects of meta-topolin on plant growth and development?

A2: Meta-topolin exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]

Q3: How does meta-topolin compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?

A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]

Q4: How does meta-topolin influence root development?

A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []

Q5: Can meta-topolin help to mitigate hyperhydricity in plant tissue culture?

A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]

Q6: Are there any studies investigating the long-term effects of meta-topolin on plant growth and development?

A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []

Q7: How does meta-topolin affect the antioxidant system in plants?

A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []

Q8: Does meta-topolin influence the biosynthesis of phenolic compounds in plants?

A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []

Q9: What is the impact of meta-topolin on chlorophyll content and photosynthesis during plant acclimatization?

A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []

Q10: What are the potential applications of meta-topolin in agriculture and horticulture?

A10: Meta-topolin holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]

Q11: Are there any studies on the interaction of meta-topolin with other plant growth regulators?

A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []

Q12: How does the structure of meta-topolin contribute to its biological activity?

A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]

Q13: What is the molecular formula and weight of meta-topolin?

A13: The molecular formula for meta-topolin is C12H11N5O, and its molecular weight is 241.25 g/mol.

Q14: What are the future directions for research on meta-topolin?

A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)

![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)